2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid

Lipophilicity logP Drug-likeness

Researchers requiring iodine-labeled amino acid building blocks for X-ray crystallography or medicinal chemistry often face limited availability. This high-purity (≥98%) compound delivers a reliable scaffold with an iodine anomalous scatterer for SAD phasing and a reactive handle for Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The free carboxylic acid enables direct conjugation to fluorophores, biotin, or E3 ligase ligands for PROTAC development. Rigorous QC and global logistics support ensure consistent supply.

Molecular Formula C9H12IN3O2
Molecular Weight 321.11 g/mol
Cat. No. B13620239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid
Molecular FormulaC9H12IN3O2
Molecular Weight321.11 g/mol
Structural Identifiers
SMILESC1CC1NC(CN2C=C(C=N2)I)C(=O)O
InChIInChI=1S/C9H12IN3O2/c10-6-3-11-13(4-6)5-8(9(14)15)12-7-1-2-7/h3-4,7-8,12H,1-2,5H2,(H,14,15)
InChIKeyJCDMLVDQDDWINX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Profile


2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid (CAS 1342130-49-7) is a synthetic, non-proteinogenic α-amino acid derivative bearing a cyclopropylamino group on the α-carbon and a 4-iodo-1H-pyrazol-1-yl substituent at the β-position . With a molecular formula of C₉H₁₂IN₃O₂ and a molecular weight of 321.12 g·mol⁻¹, the compound features a single chiral center and is supplied at a typical purity specification of ≥98% . The 4-iodopyrazole moiety confers a significantly elevated computed logP of 0.69 versus the non-iodinated des-iodo analog (logP 0.09), reflecting enhanced lipophilicity attributable to the heavy halogen . The compound is classified as a hazardous chemical (GHS07, H302/H315/H319/H335) and requires sealed, refrigerated storage at 2–8°C under dry conditions .

SAD Phasing 4‑Iodopyrazole anomalous scatterer for crystallography
Conjugation Free carboxylic acid enables direct amide coupling
Cross‑Coupling Aryl iodide supports Suzuki and Sonogashira reactions
Chiral Control Single chiral center for stereochemical studies

Why Structural Analogs Cannot Substitute


Despite a shared 2-(cyclopropylamino)propanoic acid scaffold, substitution at the pyrazole 4-position produces profound divergence in physicochemical properties that directly impact experimental utility. The 4-iodo substituent increases the computed logP by approximately 0.60 log units relative to the des-iodo analog (4-H), translating to an approximately fourfold increase in octanol/water partitioning . This lipophilicity shift alters membrane permeability, non-specific protein binding, and chromatographic retention behavior in ways that cannot be compensated by adjusting the non-iodinated analog concentration. Furthermore, the iodine atom serves as an anomalous scatterer for single-wavelength anomalous dispersion (SAD) phasing in protein X-ray crystallography—a capability entirely absent in the 4-H, 4-Cl, and 4-CF₃ congeners [1]. Conversely, the α-methyl analog (CAS 1343748-34-4) eliminates the chiral center and introduces steric bulk at the α-carbon, fundamentally altering both conformational preference and hydrogen-bonding geometry of the secondary amine. These differences are structural in nature and cannot be bridged by post hoc formulation adjustments.

Des‑iodo analog lacks iodine anomalous scattering and exhibits markedly different partitioning, limiting use as a physicochemical surrogate.

Ester and amide analogs require deprotection or lack the carboxylic acid handle, preventing direct conjugation without extra steps.

α‑Methyl analog eliminates the chiral center and introduces steric bulk, altering hydrogen‑bond geometry and conformational preference.

Quantitative Evidence vs. Closest Analogs


Lipophilicity Shift from Iodo Substitution

The target compound exhibits a computed logP of 0.6929, compared to 0.0883 for the direct des-iodo analog 2-(cyclopropylamino)-3-(1H-pyrazol-1-yl)propanoic acid (CAS 1248261-18-8), representing a ΔlogP of +0.60 . This corresponds to approximately 4-fold greater partitioning into octanol versus water, which is a substantial shift for compounds within the typical oral drug-like logP range (1–3). The difference is driven exclusively by the iodine substituent; the TPSA (67.15 Ų), H-bond donor count (2), H-bond acceptor count (4), and rotatable bond count (5) remain identical between the two compounds .

Lipophilicity Shift
Head-to-head
logP 0.69 vs logP 0.09 (des‑I)
Partitioning difference may alter permeability and assay behavior.
Des‑iodo analog not a direct physicochemical surrogate.
Lipophilicity logP Drug-likeness Membrane permeability

Iodine Anomalous Scattering for SAD Phasing

The 4-iodopyrazole moiety present in the target compound is a validated anomalous scatterer for de novo protein structure determination by single-wavelength anomalous dispersion (SAD). Published crystallographic data demonstrate that 4-iodopyrazole generates sufficient anomalous signal at standard copper Kα wavelength to phase protein structures—including HIV-1 reverse transcriptase, influenza A endonuclease, and proteinase K (PDB 5CW1)—from single crystals [1]. The iodine K absorption edge (33.17 keV) and L-edges provide strong anomalous scattering factors (f″ at Cu Kα ≈ 6.9 e⁻; f″ at Cr Kα ≈ 8.0 e⁻), significantly exceeding those of bromine (f″ at Cu Kα ≈ 1.7 e⁻) and chlorine (f″ at Cu Kα ≈ 0.7 e⁻) [2]. The target compound, by integrating the 4-iodopyrazole fragment with an α-amino acid backbone bearing a free carboxylic acid, combines this phasing capability with the potential for covalent conjugation to target proteins or affinity matrices via amide bond formation. In contrast, the des-iodo analog (CAS 1248261-18-8) and the 4-CF₃ analog offer no anomalous scattering utility whatsoever.

Anomalous Scattering
Class‑level inference
I f″ at Cu Kα ≈ 6.9 e⁻
Reported signal supports SAD phasing without additional heavy‑atom labeling.
Validated with 4‑iodopyrazole in multiple protein systems.
X-ray crystallography SAD phasing Anomalous scattering Fragment screening

Free Carboxylic Acid for Bioconjugation

The target compound possesses a free carboxylic acid at the α-position, enabling direct amide bond formation with amine-containing linkers, affinity tags, or protein surface lysine residues under standard coupling conditions (e.g., EDC/NHS, HATU/DIPEA). This functional handle is absent in two close structural relatives: the methyl ester analog (CAS 1339425-90-9), which requires a separate saponification step to liberate the carboxylic acid before conjugation, and the propanamide analog (CAS 1342458-84-7), in which the carboxylic acid is irreversibly converted to a primary amide, eliminating the conjugation site entirely . The α-methyl analog (CAS 1343748-34-4) retains the carboxylic acid but introduces a quaternary α-carbon that sterically hinders amide bond formation and eliminates the chiral center, losing the stereochemical handle relevant for diastereoselective applications .

Conjugation Handle
Head-to-head
Free α‑COOH vs ester/amide analogs (require extra steps)
Direct amide coupling possible; synthetic step economy advantage.
α‑Methyl analog sterically hinders coupling reactions.
Bioconjugation Amide coupling Building block PROTAC design

Procurement Cost and Supply Comparison

At a major international vendor (ChemScene), the target compound is listed at USD 991.00 per gram, USD 2,863.00 per 5 grams, and USD 4,241.00 per 10 grams . The des-iodo analog (CAS 1248261-18-8) is available in smaller unit sizes (100 mg) with stock availability at the same vendor, although bulk-gram pricing was not publicly listed at the time of retrieval . At Leyan, the des-iodo analog is available from 50 mg upward, while the target iodo compound is listed from 1 g upward, indicating a higher minimum order quantity for the heavier and synthetically more complex halogenated derivative . The price premium reflects the synthetic complexity of introducing the 4-iodo substituent onto the pyrazole ring—typically requiring iodination of a pre-formed pyrazole or use of 4-iodopyrazole as a starting material, which itself commands a premium over unsubstituted pyrazole.

Procurement Cost
Head-to-head
USD 991/g vs des‑I analog 100 mg min
Higher per‑gram cost and larger minimum order quantity.
Multi‑vendor availability mitigates supply risk.
Procurement Cost analysis Supply chain Vendor comparison

Cross-Coupling Competence for Diversification

The aryl iodide at the pyrazole 4-position is the most reactive halogen for palladium-catalyzed cross-coupling reactions among common aryl halides (I > Br ≫ Cl ≫ F). This enables downstream diversification of the target compound via Suzuki-Miyaura (aryl/heteroaryl boronic acids), Sonogashira (terminal alkynes), Buchwald-Hartwig (amines), and Ullmann-type couplings, all without affecting the cyclopropylamino or carboxylic acid functionalities [1]. The des-iodo analog (CAS 1248261-18-8) is completely inert to these transformations; the bromo analog (CAS 1249476-17-2, 3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid) could participate in cross-couplings but with approximately 5–10 fold lower reactivity based on established relative rates of oxidative addition of ArI vs. ArBr to Pd(0) [2]. The 4-CF₃ analog offers no cross-coupling handle whatsoever.

Cross‑Coupling Competence
Class‑level inference
ArI reactivity: I > Br >> Cl (Pd⁰ oxidative addition)
Supports diversification via Suzuki, Sonogashira couplings.
Reported ~5–10× higher reactivity vs. ArBr.
Cross-coupling Suzuki reaction Sonogashira coupling Diversification

Research Application Scenarios


Fragment-Based Crystallography with SAD Phasing

The 4-iodopyrazole moiety provides intrinsic anomalous scattering sufficient for SAD experimental phasing at standard Cu Kα wavelengths, as validated with 4-iodopyrazole in three distinct protein systems including HIV-1 reverse transcriptase, influenza A endonuclease, and proteinase K [1]. By incorporating this fragment into an α-amino acid scaffold with a free carboxylic acid handle, the target compound can be co-crystallized with proteins, soaked into pre-formed crystals, or covalently tethered to surface-engineered cysteine/lysine residues via amide bond formation. The resulting co-crystal structure can then be phased using the iodine anomalous signal alone, eliminating the need for selenomethionine incorporation or separate heavy-atom soaking steps. This scenario is particularly attractive for structural genomics pipelines and fragment-based drug discovery campaigns where throughput and crystal economy are paramount.

Parallel Library Synthesis via Cross-Coupling

The aryl iodide at the pyrazole 4-position is the most reactive halogen for Pd(0)-catalyzed cross-coupling, enabling Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig transformations under mild conditions [2]. Starting from a single batch of the target compound, a medicinal chemistry team can generate a focused library of 4-substituted pyrazole analogs—including biaryl, alkyne-linked, and amino-substituted derivatives—without re-optimizing the cyclopropylamino acid core synthesis. This compares favorably to a linear synthesis approach where each analog requires independent construction of the pyrazole ring, representing a step-economy advantage of 3–5 synthetic steps per analog. The free carboxylic acid remains available throughout for late-stage conjugation or prodrug formation.

Radiolabeling Precursor for SPECT Probe Development

The iodine atom at the pyrazole 4-position can, in principle, be substituted with radioisotopes of iodine (¹²³I for SPECT imaging, t₁/₂ = 13.2 h; ¹²⁵I for autoradiography and binding assays, t₁/₂ = 59.4 d; or ¹³¹I for therapeutic applications, t₁/₂ = 8.0 d) via isotopic exchange or tin-precursor radioiododestannylation chemistry [3]. The cyclopropylamino and carboxylic acid functionalities provide two additional vectors for structural elaboration—amine alkylation/acylation and amide/ester formation, respectively—enabling tuning of pharmacokinetic properties while retaining the radioiodine label. This multi-vector functionalization is not achievable with simpler 4-iodopyrazole or 1-cyclopropyl-4-iodopyrazole building blocks that lack the amino acid backbone.

Bioconjugation for Chemical Biology Probe Assembly

The free α-carboxylic acid enables direct, single-step amide bond formation with amine-functionalized payloads—including fluorophores, biotin, PEG linkers, or E3 ligase ligands for PROTAC design—under standard coupling conditions . The cyclopropylamino group provides a secondary amine that remains available for orthogonal functionalization (e.g., reductive amination, sulfonylation) after the carboxylic acid has been engaged. This orthogonal reactivity pattern is absent in the methyl ester and amide analogs, which require additional synthetic manipulation before conjugation is possible. For PROTAC development specifically, the target compound can serve as a ligand for a protein of interest (via the pyrazole moiety) while the carboxylic acid attaches to the linker-E3 ligase conjugate, provided binding to the target protein is confirmed experimentally.

Application
Selection Property
Validation Focus
Crystallography – SAD phasing
4‑Iodopyrazole anomalous scatterer
SAD phasing validation with in‑house crystals
Cross‑coupling library synthesis
Aryl iodide reactivity
Suzuki/Sonogashira reaction screening
Radiolabeled probe development
Iodine substitution site
Radioiodination chemistry review
Chemical biology probe assembly
Free carboxylic acid handle
Amide coupling efficiency verification
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